molecular formula C23H24N4O5 B11424855 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11424855
M. Wt: 436.5 g/mol
InChI Key: OMDPKELDHUPDCD-UHFFFAOYSA-N
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Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a pyrazole ring, a trimethoxyphenyl group, and an oxazole ring, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from a suitable phenylhydrazine derivative, the pyrazole ring is formed through cyclization with an appropriate diketone under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, using trimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Final Coupling: The final step involves coupling the pyrazole and oxazole intermediates under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trimethoxyphenyl group can enhance lipophilicity, aiding in membrane permeability, while the pyrazole and oxazole rings can participate in hydrogen bonding and π-π interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which can confer a diverse range of biological activities and chemical reactivity. This makes it a versatile compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C23H24N4O5/c1-14-10-21(27(25-14)16-8-6-5-7-9-16)24-23(28)20-13-17(26-32-20)15-11-18(29-2)22(31-4)19(12-15)30-3/h5-12,20H,13H2,1-4H3,(H,24,28)

InChI Key

OMDPKELDHUPDCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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